N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4O3S/c1-6-35-24-23(18-8-7-16(2)17(3)13-18)29-26(30-24)9-11-31(12-10-26)25(32)28-20-14-19(27)21(33-4)15-22(20)34-5/h7-8,13-15H,6,9-12H2,1-5H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBBPPCHMHEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)N=C1C4=CC(=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 445.98 g/mol. It features a triazole ring structure that is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN4O2S |
| Molecular Weight | 445.98 g/mol |
| LogP | 5.4005 |
| Polar Surface Area | 53.221 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptor sites, potentially affecting signaling pathways related to tumor growth and angiogenesis.
- Antioxidant Activity : The presence of sulfur in the structure suggests possible antioxidant properties that could protect cells from oxidative stress.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of triazole compounds can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
- VEGFR Inhibition : Studies on similar compounds suggest potential inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties against specific pathogens. Sulfur-containing compounds are often known for their antibacterial and antifungal activities.
Case Studies and Research Findings
- Triazole Derivatives : A study highlighted the synthesis of various triazole derivatives and their biological evaluation against cancer cell lines. Compounds with similar structural motifs showed promising results in inhibiting cell growth .
- Inhibition of Tyrosine Kinases : Research into related compounds indicated their effectiveness as multikinase inhibitors, which are vital in cancer therapy due to their ability to target multiple pathways involved in tumor progression .
- Antioxidant Studies : The antioxidant potential of triazole derivatives has been documented, suggesting that the compound could offer protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
